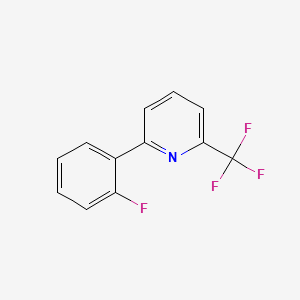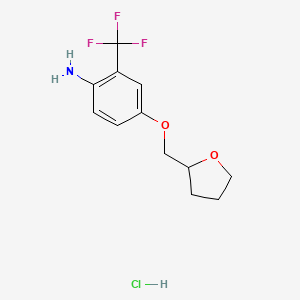
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Übersicht
Beschreibung
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride, also known as TFMAP or triflumide, is a chemical compound that has generated significant interest in the fields of material science, chemical engineering, and pharmacology. It has a CAS Number of 1185300-61-1 .
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClF3NO2 . The InChI code is 1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.7 g/mol .Wissenschaftliche Forschungsanwendungen
Genotoxic Activities of Aniline Derivatives
Aniline and its metabolites have been studied for their genotoxic potential, which is crucial for understanding their carcinogenicity. Research conducted by Bomhard and Herbold (2005) on the genotoxic activities of aniline and its metabolites revealed that aniline itself does not indicate a potential to induce gene mutations. However, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, have shown potential for inducing chromosomal damage both in vitro and in vivo at high dose levels. This study emphasizes the importance of understanding the genotoxicity of chemical compounds and their metabolites in assessing their safety and potential applications in scientific research (Bomhard & Herbold, 2005).
Synthesis and Structural Properties of Novel Derivatives
The synthesis and investigation of novel chemical structures derived from aniline compounds have been a significant area of research. Issac and Tierney (1996) explored the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This work highlights the versatility of aniline derivatives in synthesizing new compounds with potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis (Issac & Tierney, 1996).
Environmental Impact and Toxicity Studies
The environmental fate, behavior, and toxicological impact of aniline derivatives have been subjects of extensive research. Studies such as those conducted by Bedoux et al. (2012) on the occurrence and toxicity of antimicrobial compounds like triclosan, which shares some structural similarities with aniline derivatives, shed light on the environmental persistence, potential toxic effects on aquatic organisms, and the need for monitoring and mitigating their presence in the environment (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXVJBUMNGBJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC(=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride | |
CAS RN |
1185300-61-1 | |
| Record name | Benzenamine, 4-[(tetrahydro-2-furanyl)methoxy]-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



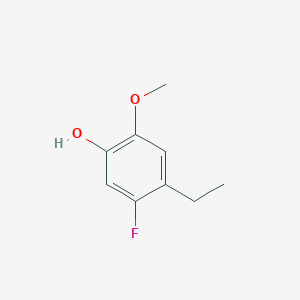
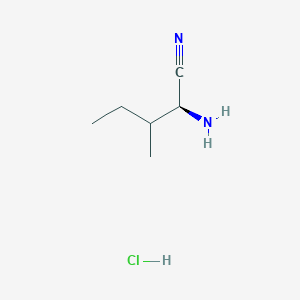
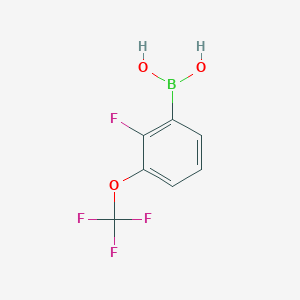
![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)
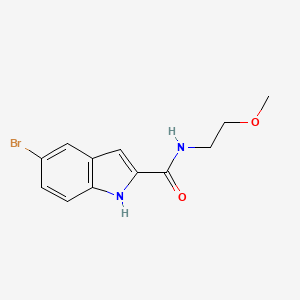
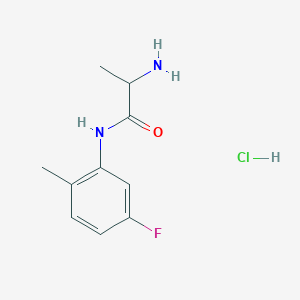
methyl}phenol hydrochloride](/img/structure/B1439602.png)
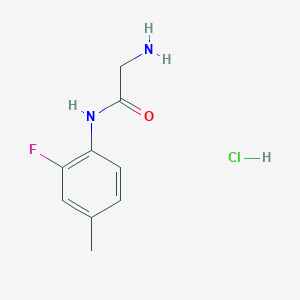


![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)


